molecular formula C15H15Cl2NO4S B2371638 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide CAS No. 691380-99-1

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

Cat. No. B2371638
CAS RN: 691380-99-1
M. Wt: 376.25
InChI Key: QPSKFNMMXGTKHO-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (DMMS) is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. DMMS has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.

Mechanism of Action

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibits the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes.
Biochemical and Physiological Effects:
2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been found to inhibit the growth of cancer cells, reduce intraocular pressure, and inhibit the activity of carbonic anhydrase. Additionally, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several advantages for use in lab experiments. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is a potent inhibitor of carbonic anhydrase and has been found to have anticancer properties. Additionally, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is relatively easy to synthesize and has a long shelf life. However, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide also has some limitations. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is highly hydrophobic and has limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide. One area of research is the development of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide analogs with improved solubility and potency. Additionally, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide could be investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and glaucoma. Finally, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide could be used as a tool to study the role of carbonic anhydrase in various physiological processes.
Conclusion:
In conclusion, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been used as a tool to study the role of carbonic anhydrase in various physiological processes and has been investigated as a potential therapeutic agent for the treatment of various diseases. There are several future directions for research involving 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, including the development of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide analogs with improved solubility and potency and the investigation of 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide as a potential therapeutic agent.

Synthesis Methods

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide can be synthesized using a multi-step process starting from 2,5-dichloro-4-methoxybenzene. The first step involves the reaction of 2,5-dichloro-4-methoxybenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with N-(4-methoxybenzyl)-4-methoxyaniline to form the intermediate product. The final step involves the reaction of the intermediate product with chlorosulfonic acid to form 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has also been found to inhibit the growth of cancer cells and has been investigated as a potential anticancer agent. Additionally, 2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has been used as a tool to study the role of carbonic anhydrase in various physiological processes.

properties

IUPAC Name

2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)15-8-12(16)14(22-2)7-13(15)17/h3-8,18H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSKFNMMXGTKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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